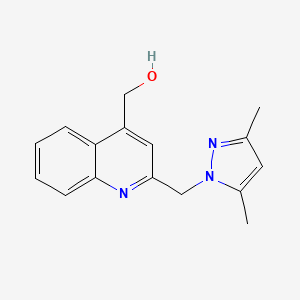
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールは、ピラゾール部分で置換されたキノリンコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、キノリンコアの調製から始まり、その後、一連の求核置換反応によってピラゾール基を導入します。最後のステップは、多くの場合、中間体の還元を含み、目的のメタノール誘導体を生成します。
工業的生産方法
この化合物の工業的生産方法は、パブリックドメインでは十分に文書化されていません。大規模合成には、収率の向上、コスト削減、プロセス安全性に焦点を当て、ラボスケールのプロセスの最適化が必要になる可能性があります。
化学反応の分析
反応の種類
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールは、次を含むさまざまな化学反応を起こすことができます。
酸化: メタノール基は酸化されて、対応するアルデヒドまたはカルボン酸を形成することができます。
還元: 特定の条件下で、キノリン環を還元して、ジヒドロキノリン誘導体を生成することができます。
置換: ピラゾール部分は、求電子置換反応または求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: ハロゲン (例:臭素) や求核剤 (例:アミン) などの試薬を、適切な条件下で使用することができます。
主な生成物
酸化: アルデヒド、カルボン酸。
還元: ジヒドロキノリン誘導体。
置換: さまざまな置換ピラゾールおよびキノリン誘導体。
科学研究の応用
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成における中間体として使用されます。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果について調査されています。
産業: 特定の電子特性や光学特性を持つ新素材の開発に使用されています。
科学的研究の応用
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールの作用機序は、完全に解明されていません。水素結合、疎水性相互作用、π-πスタッキングを通じて、酵素や受容体などの特定の分子標的に相互作用すると考えられています。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン: メタノール基がありません。これは、反応性と生物活性を影響を与える可能性があります。
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)アミン: メタノール基の代わりにアミン基が含まれており、化学的性質や用途が変化する可能性があります。
独自性
(2-((3,5-ジメチル-1H-ピラゾール-1-イル)メチル)キノリン-4-イル)メタノールは、キノリンとピラゾールの両方の部分と、メタノール官能基が存在することで、ユニークです。これらの構造的特徴の組み合わせにより、明確な化学反応性と潜在的な生物活性が付与され、研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinoline: Lacks the methanol group, which may affect its reactivity and biological activity.
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)amine: Contains an amine group instead of a methanol group, potentially altering its chemical properties and applications.
Uniqueness
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is unique due to the presence of both the quinoline and pyrazole moieties, as well as the methanol functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC名 |
[2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-11-7-12(2)19(18-11)9-14-8-13(10-20)15-5-3-4-6-16(15)17-14/h3-8,20H,9-10H2,1-2H3 |
InChIキー |
ZROXKPHKTKQQEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















